molecular formula C5H4N2O3 B096767 5-Hydroxy-2-nitropyridine CAS No. 15206-26-5

5-Hydroxy-2-nitropyridine

Cat. No. B096767
CAS RN: 15206-26-5
M. Wt: 140.1 g/mol
InChI Key: LJFLBSBHQDJFQT-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitropyridine (5H2NP) is a versatile chemical compound with a wide range of applications in scientific research and industry. It is a highly reactive nitropyridine derivative, which has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It has also been used in the production of nitroaromatic compounds, nitrobenzyl alcohols, and nitrobenzyl ethers. Additionally, 5H2NP has been used in the synthesis of organometallic compounds, such as palladium(II)-catalyzed nitroaromatics. Furthermore, 5H2NP has been used in the production of nitroso compounds, nitroamines, and nitroimidazoles.

Scientific Research Applications

1. Spectroscopic Studies and Theoretical Analysis

5-Hydroxy-2-nitropyridine has been studied for its conformational stability and vibrational properties. Balachandran, Lakshmi, and Janaki (2012) conducted a study focusing on the vibrational analyses of 2-hydroxy-4-methyl-5-nitropyridine using infrared absorption and Raman spectroscopy combined with Density Functional Theory (DFT) simulations. This research highlights its potential application in understanding molecular stability and electronic properties (Balachandran, Lakshmi, & Janaki, 2012).

2. Structural and Chemical Property Exploration

The structural and chemical properties of this compound derivatives have been explored in various studies. Sangeetha and Mathammal (2016) conducted a comprehensive study involving spectroscopic methods and DFT calculations. Their work provides insights into the molecular geometries, normal modes of vibrations, and electronic properties, which are crucial for potential applications in pharmaceuticals (Sangeetha & Mathammal, 2016).

3. Substitution Reactions and Chemical Synthesis

The compound has been used in substitution reactions for chemical synthesis. Bakke and Sletvold (2003) investigated reactions of 5-nitropyridine-2-sulfonic acid, leading to various substituted pyridines. Their work demonstrates the versatility of this compound in synthesizing diverse chemical compounds (Bakke & Sletvold, 2003).

4. Application in Fluorescent Probes

The development of fluorescent probes is another significant application of this compound. Singh, Thakur, Raj, and Pandey (2020) designed and synthesized 2-aminoethylpyridine based fluorescent compounds for detecting Fe3+ and Hg2+ in aqueous media. This research shows the potential of this compound derivatives in environmental and biological sensing applications (Singh, Thakur, Raj, & Pandey, 2020).

Future Directions

The future directions in the study of 2-Hydroxy-5-nitropyridine could involve further exploration of its tautomeric forms and their implications in various chemical reactions . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and potential applications in various fields.

Mechanism of Action

Target of Action

5-Hydroxy-2-nitropyridine, also known as 6-nitropyridin-3-ol, is a chemical compound with the empirical formula C5H4N2O3 It is primarily used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis or modification of active pharmaceutical ingredients.

properties

IUPAC Name

6-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-2-5(6-3-4)7(9)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFLBSBHQDJFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376515
Record name 5-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15206-26-5
Record name 5-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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